Physicochemical Profiling and Bioorthogonal Applications of 5-Ethynyl-1-(oxan-4-yl)pyrazole: A Comprehensive Technical Guide
Physicochemical Profiling and Bioorthogonal Applications of 5-Ethynyl-1-(oxan-4-yl)pyrazole: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing structural complexity with drug-like physicochemical properties. 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2)[1] represents a highly optimized chemical intermediate that effectively bridges this gap. By combining a rigid pyrazole core, a hydrophilicity-enhancing oxan-4-yl (tetrahydropyran) ring, and a terminal alkyne handle, this molecule serves as a premier building block for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
Structural Rationale & Physicochemical Profiling
The structural architecture of 5-ethynyl-1-(oxan-4-yl)pyrazole is deliberately designed to optimize both reactivity and pharmacokinetic (PK) parameters.
-
The Pyrazole Core: Provides a metabolically stable, aromatic scaffold capable of engaging in critical hydrogen bonding (via the un-substituted nitrogen) and π-π stacking interactions with biological targets.
-
The Oxan-4-yl (Tetrahydropyran) Ring: Unlike highly lipophilic carbocyclic counterparts (e.g., cyclohexyl), the incorporation of the ether oxygen introduces a hydrogen bond acceptor. This crucial modification lowers the overall partition coefficient (LogP), enhancing aqueous solubility and reducing non-specific plasma protein binding, thereby increasing the free fraction of the drug.
-
The 5-Ethynyl Group: A terminal alkyne that functions as a bioorthogonal handle. Under physiological conditions, it remains inert, preventing off-target covalent binding. However, it is highly reactive in the presence of Cu(I) catalysts, enabling rapid, high-yielding conjugation to azide-bearing molecules[2].
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of 5-ethynyl-1-(oxan-4-yl)pyrazole, calculated to predict its behavior in biological systems.
| Physicochemical Property | Value | Rationale / Pharmacokinetic Impact |
| CAS Number | 2490401-48-2 | Unique chemical identifier[3]. |
| Molecular Formula | C₁₀H₁₂N₂O | Defines elemental composition. |
| Molecular Weight | 176.22 g/mol | Low MW ensures high ligand efficiency and permeability. |
| Topological Polar Surface Area | ~27.0 Ų | Optimal for high passive membrane permeability. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity-driven passive diffusion. |
| Hydrogen Bond Acceptors (HBA) | 3 | Balances solubility; prevents excessive lipophilicity. |
| Estimated LogP | 1.5 - 2.0 | Ideal range for oral bioavailability and target engagement. |
Mechanistic Insights into CuAAC Conjugation
The primary utility of 5-ethynyl-1-(oxan-4-yl)pyrazole lies in its application in "click chemistry"[2]. To ensure a self-validating and robust protocol, we must understand the causality behind each reagent choice in the .
-
CuSO₄·5H₂O: Serves as the stable Cu(II) pre-catalyst.
-
Sodium Ascorbate: Acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. This is superior to using direct Cu(I) salts (like CuI), which rapidly oxidize in air and lead to poor reproducibility.
-
TBTA Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. This tetradentate ligand encapsulates the Cu(I) center, protecting it from oxidation and disproportionation in aqueous media, while simultaneously accelerating the cycloaddition rate.
Mechanistic workflow of the CuAAC reaction utilizing 5-ethynyl-1-(oxan-4-yl)pyrazole.
Standardized CuAAC Conjugation Protocol
-
Preparation: In a degassed 1:1 mixture of tert-butanol and water (2 mL), dissolve 5-ethynyl-1-(oxan-4-yl)pyrazole (1.0 eq, 0.1 mmol) and the target azide (1.0 eq, 0.1 mmol).
-
Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and TBTA (0.05 eq) in 100 µL of DMF. Add this pre-formed complex to the reaction mixture. Causality: Pre-forming the Cu-TBTA complex prevents Cu(II) precipitation in the aqueous mixture.
-
Reduction: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq). The solution will typically turn from blue to pale yellow/colorless, indicating the successful generation of Cu(I).
-
Incubation: Stir at room temperature for 2-12 hours. Monitor via LC-MS.
-
Purification & Validation: Dilute with water, extract with EtOAc, and wash the organic layer with a 0.1 M EDTA solution. Causality: EDTA chelates and sequesters residual copper, ensuring the final compound is free of heavy metal toxicity, which is critical for downstream biological assays.
ADME & Pharmacokinetic Implications
The specific structural elements of this compound dictate its behavior in biological systems, aligning with .
-
Metabolic Stability: The pyrazole ring is highly resistant to oxidative metabolism. The primary metabolic liability is the oxan-4-yl ring. Cytochrome P450 enzymes (predominantly CYP3A4) typically mediate hydroxylation at the position alpha to the ether oxygen, leading to subsequent ring opening or phase II glucuronidation.
-
Permeability: With a TPSA of ~27 Ų and zero hydrogen bond donors, this scaffold is predicted to exhibit excellent passive membrane permeability, making it highly suitable for intracellular targets (e.g., kinase inhibitors, PROTACs).
Standardized high-throughput ADME profiling workflow for pyrazole derivatives.
Experimental Protocol: High-Throughput LogD₇.₄ Determination
To validate the lipophilicity of compounds incorporating this scaffold, a self-validating shake-flask LC-MS/MS method is employed.
-
Buffer Preparation: Prepare 50 mM phosphate-buffered saline (PBS) adjusted precisely to pH 7.4.
-
Partitioning: In a 2 mL deep-well plate, add 500 µL of PBS (pH 7.4) and 500 µL of 1-octanol. Spike in 10 µL of a 10 mM DMSO stock of the compound.
-
Equilibration: Seal the plate and shake at 1000 rpm for 2 hours at 25°C to ensure complete thermodynamic distribution between the aqueous and lipid phases.
-
Phase Separation: Centrifuge at 3000 x g for 15 minutes to break any microemulsions.
-
Quantification & Validation: Sample both the octanol and aqueous layers separately. Dilute appropriately and analyze via LC-MS/MS using a structurally similar internal standard.
-
Causality & Trustworthiness: By quantifying the absolute concentration in both phases rather than just one, we calculate the mass balance. If the total mass recovered is <80%, it flags potential compound precipitation or non-specific binding to the plastic plate, invalidating the run and preventing false lipophilicity reporting.
-
Conclusion
5-Ethynyl-1-(oxan-4-yl)pyrazole is a masterfully designed chemical intermediate. By leveraging the metabolic stability of the pyrazole, the solubility-enhancing properties of the tetrahydropyran ring, and the bioorthogonal reactivity of the terminal alkyne, drug development professionals can rapidly construct complex, drug-like architectures with highly predictable physicochemical and pharmacokinetic profiles.
References
-
Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]
